1H-Pyrido[2,3-b][1,4]oxazin-2-ol
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Overview
Description
Synthesis Analysis
The synthesis of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones, substituted with a pyridine ring at position 3 . The reactions of these compounds with hydrazine hydrate produce 3-aminopyridin-2(1H)-ones . The synthesis of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones is accomplished by a reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C1COc2ncccc2N1 . The InChI representation is 1S/C7H6N2O2/c10-6-4-11-7-5 (9-6)2-1-3-8-7/h1-3H,4H2, (H,9,10) . The molecular weight is 150.13 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the interaction of 1,3-diketones with chloroacetamide, heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol, and the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its solid form and a molecular weight of 150.Scientific Research Applications
One-Pot Synthesis : Pyrido[2,3-b][1,4]oxazin-2-ones can be efficiently prepared using a one-pot annulation process. This method involves a Smiles rearrangement and has been demonstrated to yield excellent results, suggesting its utility in efficient and scalable chemical synthesis (Cho et al., 2003).
Synthesis for Novel Pharmaceuticals : The synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine has been explored as a potential scaffold for bioactive compounds. This highlights its relevance in the development of new pharmaceuticals (Gim et al., 2007).
Utilization in Annelation Reactions : Research shows the use of pyrido[2,3-b][1,4]oxazine in annelation reactions involving fluorinated pyridine derivatives, indicating its potential in creating complex chemical structures (Sandford et al., 2014).
Development of Nitro Pyrido-Oxazines : The creation of nitro pyrido- and dipyrido[1,4]oxazines has been investigated, expanding the range of heterocyclic systems that can be synthesized using this compound (Bastrakov et al., 2016).
One-Pot Synthesis of Hexahydro Derivatives : A study describes a one-pot synthesis of hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, which may have applications in medicinal chemistry (Kumar et al., 2011).
Synthesis of Pyridyl-Substituted Triazines : There's research demonstrating the synthesis of pyridyl-substituted 1,3,5-triazines from 4H-pyrido[1,3]oxazin-4-ones, which could have various applications, including in pharmaceuticals (Le Falher et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol are currently unknown. The compound is a heterocyclic building block , and its specific targets may depend on the context of its use in chemical synthesis .
Mode of Action
As a chemical building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
The compound’s role as a building block suggests that it may be involved in the synthesis of a variety of biochemical compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. As a chemical building block, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a building block in chemical synthesis, its effects would likely depend on the specific compounds it helps to form .
Properties
IUPAC Name |
1H-pyrido[2,3-b][1,4]oxazin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-4,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGDMOVBPCMHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724489 |
Source
|
Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-32-1 |
Source
|
Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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